molecular formula C6H7BClNO3 B1421262 (2-Chloro-4-methoxypyridin-3-yl)boronic acid CAS No. 1072946-19-0

(2-Chloro-4-methoxypyridin-3-yl)boronic acid

Cat. No. B1421262
M. Wt: 187.39 g/mol
InChI Key: VTXXPXWIOKBFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound . It is typically used in industrial processing and manufacturing . It may contain varying amounts of anhydride .


Molecular Structure Analysis

The molecular weight of “(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is 187.39 . Its chemical formula is C6H7BClNO3 . The linear formula is Cl (C5H3N)B (OH)2 .


Chemical Reactions Analysis

“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” has been used as a substrate in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . It has also been used as a reactant for the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Physical And Chemical Properties Analysis

“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a solid . Its molecular weight is 187.39 , and its chemical formula is C6H7BClNO3 .

Scientific Research Applications

Fluorescence Quenching Studies

  • Application in Sensor Design : Boronic acid derivatives like 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) show novel fluorescent properties, useful in sensor design. A study by Melavanki et al. (2018) explored the fluorescence quenching of 2MPBA in various solvents, providing insights into static quenching mechanisms and potential applications in fluorescence-based sensors (Melavanki, 2018).

Radioligand Synthesis

  • Imaging of Orexin-2 Receptor : Gao et al. (2016) utilized methyl 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid in the synthesis of MK-1064, a radioligand for imaging orexin-2 receptors, highlighting its potential in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).

Sugar Sensing

  • Glucose Monitoring in Diabetes : Research by Geethanjali et al. (2017) on the binding of boronic acid derivatives (including 2MPBA) with sugars in aqueous solutions at physiological pH suggests potential applications in the design of new sugar sensors, particularly for continuous glucose monitoring in diabetes management (Geethanjali et al., 2017).

Chemical Synthesis

  • Suzuki-Miyaura Cross-Coupling Reactions : Zinad et al. (2018) demonstrated the use of (2-chloropyridin-4-yl)boronic acid in the Suzuki-Miyaura cross-coupling reaction, showcasing its role in the synthesis of complex organic compounds (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).

Boronic Acid-Catalyzed Reactions

  • Enantioselective Aza-Michael Additions : Hashimoto et al. (2015) used a boronic acid derivative in a catalytic role to enable enantioselective aza-Michael additions, a process important in creating densely functionalized cyclohexanes with potential applications in pharmaceutical synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Safety And Hazards

“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

As “(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a relatively new compound, there is a lot of potential for future research. It could be used in a variety of industrial applications, and its antibacterial properties make it a promising candidate for medical research .

properties

IUPAC Name

(2-chloro-4-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXXPXWIOKBFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674427
Record name (2-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-methoxypyridin-3-yl)boronic acid

CAS RN

1072946-19-0
Record name (2-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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